![molecular formula C18H20FN3O4S2 B2702728 N-(4-(1-(ethylsulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 835897-59-1](/img/structure/B2702728.png)
N-(4-(1-(ethylsulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Description
N-(4-(1-(ethylsulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H20FN3O4S2 and its molecular weight is 425.49. The purity is usually 95%.
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Scientific Research Applications
Biocatalysis in Drug Metabolism
Biocatalysis has been applied to drug metabolism studies to support full structure characterization of metabolites by NMR, demonstrating the utility of microbial-based surrogate biocatalytic systems. For instance, LY451395, a biaryl-bis-sulfonamide and AMPA receptor potentiator, was metabolized using Actinoplanes missouriensis, generating several mammalian metabolites previously detected in in vivo studies of preclinical species. This approach facilitated the isolation of these metabolites in milligram quantities for structural characterization, showcasing the application of biocatalysis in drug metabolism research (Zmijewski et al., 2006).
Synthetic Chemistry
In synthetic chemistry, various studies have explored the synthesis and functionalization of molecules with structural similarities to N-(4-(1-(ethylsulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide. For example, the catalytic asymmetric addition to cyclic N-acyl-iminium was reported, enabling access to sulfone-bearing contiguous quaternary stereocenters with high stereoselectivities. This process exemplifies the advancement in synthetic methodologies for constructing complex molecules with potential pharmacological applications (Bhosale et al., 2022).
Metal Complexes and Enzyme Inhibition
Research into metal complexes of pyrazole-based sulfonamides has shown significant biological activity, such as inhibition of human erythrocyte carbonic anhydrase isozymes. This work highlights the potential therapeutic applications of sulfonamide derivatives in treating conditions related to enzyme dysfunction (Büyükkıdan et al., 2017).
COX-2 Inhibition
The role of the methanesulfonamide group in COX-2 inhibitory activity has been explored, revealing that its positioning significantly affects the potency and selectivity of COX-2 inhibitors. This research underscores the importance of molecular structure in the development of anti-inflammatory drugs (Singh et al., 2004).
properties
IUPAC Name |
N-[4-[2-ethylsulfonyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S2/c1-3-28(25,26)22-18(14-5-4-6-15(19)11-14)12-17(20-22)13-7-9-16(10-8-13)21-27(2,23)24/h4-11,18,21H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWJVBAFUXNTDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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